molecular formula C8H18N2 B1354400 4-(Pyrrolidin-1-yl)butan-2-amine CAS No. 138548-04-6

4-(Pyrrolidin-1-yl)butan-2-amine

Cat. No.: B1354400
CAS No.: 138548-04-6
M. Wt: 142.24 g/mol
InChI Key: IZHXOIVNOIKRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-yl)butan-2-amine is a valuable chemical building block in organic synthesis and scientific research. This compound, with the molecular formula C8H18N2 and a molecular weight of 142.25 g/mol, is characterized by its primary amine and pyrrolidine functional groups . Its primary research application lies in its role as a synthetic intermediate. The pyrrolidine moiety is known to activate ketones and aldehydes toward nucleophilic addition through the formation of enamines, facilitating the construction of more complex carbon skeletons . Researchers utilize this compound in the development of novel molecules for various life science applications. As a liquid, it is soluble in water, which can be beneficial for certain reaction conditions and handling procedures . This product is intended for Industrial and scientific research use only. It is not approved for diagnostic or therapeutic uses, or for any form of personal use. For safe handling, please note that this chemical is air-sensitive and should be kept in a tightly closed container under cool, dry, and well-ventilated conditions .

Properties

IUPAC Name

4-pyrrolidin-1-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHXOIVNOIKRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474563
Record name 4-(pyrrolidin-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138548-04-6
Record name 4-(pyrrolidin-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-(Pyrrolidin-1-yl)butan-2-amine for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)butan-2-amine

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with meticulous characterization. A molecule's intrinsic physicochemical properties are not mere data points; they are the fundamental determinants of its fate within a biological system—governing its absorption, distribution, metabolism, and excretion (ADME). This guide focuses on 4-(Pyrrolidin-1-yl)butan-2-amine, a compound of interest due to its incorporation of the privileged pyrrolidine scaffold.

The pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable characteristics upon a molecule.[1][2][3] Its three-dimensional, non-planar structure allows for an efficient exploration of pharmacophore space, while the nitrogen atom can serve as a crucial hydrogen bond acceptor or, when protonated, a donor.[1][4] This often enhances aqueous solubility and refines a compound's pharmacokinetic profile.[4] However, expertise demands we also acknowledge potential liabilities, such as the bio-activation of the pyrrolidine ring to form reactive iminium ions, a factor that must be assessed during safety profiling.[4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, practical, and technically grounded understanding of 4-(Pyrrolidin-1-yl)butan-2-amine. We will move beyond simple data presentation to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Core Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic identity and predicted properties. These values serve as the starting point for empirical validation and are crucial for initial computational modeling and experimental design.

PropertyValueSource
IUPAC Name 4-(pyrrolidin-1-yl)butan-2-aminePubChem[5]
Molecular Formula C₈H₁₈N₂PubChem[5]
Molecular Weight 142.24 g/mol PubChem[6]
Monoisotopic Mass 142.147 DaPubChem[5]
CAS Number Not assigned; Isomer 24715-90-0PubChem[6]
Predicted XlogP 0.6PubChem[5]
Hydrogen Bond Donors 1 (Primary Amine)Calculated
Hydrogen Bond Acceptors 2 (Both Nitrogen atoms)Calculated
Rotatable Bonds 3Calculated

Ionization Constant (pKa): The Key to pH-Dependent Behavior

For an ionizable compound, the pKa is arguably its most critical physicochemical parameter. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets. As 4-(pyrrolidin-1-yl)butan-2-amine contains two basic nitrogen centers (a primary amine and a tertiary amine), it will possess two distinct pKa values.

  • pKa₁ (Primary Amine, -NH₂): Expected to be the more basic center due to the absence of steric hindrance and the electron-donating effect of the alkyl chain. Estimated pKa range: ~10.0 - 10.8 .

  • pKa₂ (Tertiary Amine, -N(CH₂)₂): The pyrrolidine nitrogen is a tertiary amine. While alkyl groups are electron-donating, the cyclic constraint and steric hindrance can slightly reduce basicity compared to a primary amine. Estimated pKa range: ~9.0 - 10.0 .

Understanding these two values is essential for predicting behavior in different physiological environments, from the acidic stomach (pH ~2) to the small intestine (pH ~6-7.4) and blood (pH 7.4).

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is a gold standard for its accuracy and simplicity, directly measuring the pH change of a solution as a titrant is added.[7]

Methodology:

  • Preparation: Accurately weigh ~10 mg of 4-(pyrrolidin-1-yl)butan-2-amine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a suitable co-solvent system if solubility is limited.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed on the titration curve. The pKa is the pH at which 50% of that specific amine group is protonated.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Add Titrant Incrementally C->D Repeat E Record pH D->E Repeat E->D Repeat F Plot pH vs. Volume E->F G Identify Half-Equivalence Points F->G H Determine pKa Values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes.[8][9] It is a delicate balance; too low, and the compound won't cross membranes; too high, and it may have poor aqueous solubility or high protein binding.

  • logP (Partition Coefficient): Measures the partitioning of the neutral species between octanol and water.[10] The predicted XlogP of 0.6 suggests the neutral form is slightly more soluble in water than in octanol.

  • logD (Distribution Coefficient): This is the more physiologically relevant parameter for ionizable drugs. It measures the partitioning of all species (neutral and ionized) at a specific pH.[11] For a basic compound like 4-(pyrrolidin-1-yl)butan-2-amine, as the pH decreases, the molecule becomes more protonated (charged) and thus more hydrophilic, leading to a lower logD value.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases and is considered highly reliable.[10]

Methodology:

  • System Preparation: Prepare a biphasic system of 1-octanol and an aqueous buffer (for logD) or water (for logP). The phases should be pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated octanol and aqueous phases. For logD, use a buffer at the desired pH (e.g., pH 7.4).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

G A Prepare Pre-saturated Octanol & Buffer B Add Compound to Biphasic System A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Compound in Each Phase (e.g., HPLC) D->E F Calculate logP/logD Ratio E->F

Caption: Workflow for logP/logD determination via the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed.[12] Therefore, aqueous solubility is a non-negotiable property for most drug candidates, particularly those intended for oral administration.[13] Low solubility can lead to poor absorption, low bioavailability, and challenges in formulation development.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It's a high-throughput assay used in early discovery to flag potential issues.[12][14]

  • Thermodynamic Solubility: The "gold standard" measurement, representing the true equilibrium solubility of a compound's most stable solid form in a saturated solution.[14][15] This is a lower-throughput, more resource-intensive assay used for lead optimization.

Given the presence of two basic nitrogens, the solubility of 4-(pyrrolidin-1-yl)butan-2-amine is expected to be highly pH-dependent, increasing significantly at lower pH values where the molecule is protonated.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask) Assay

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffer at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material is crucial.

  • Separation: After equilibration, filter the slurry (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Analyze the clear supernatant/filtrate to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

G A Add Excess Solid Compound to Buffer B Agitate for 24-48h at Constant Temp A->B C Filter or Centrifuge to Remove Solid B->C D Quantify Compound in Supernatant (e.g., LC-MS) C->D E Report as Solubility (µg/mL or µM) D->E

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability: Ensuring Molecular Integrity

A drug candidate must be stable enough to withstand storage, formulation processes, and physiological conditions without degrading into inactive or potentially toxic byproducts.[16] Amines can be susceptible to oxidative degradation.[17]

Potential Degradation Pathways:

  • Oxidation: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation, especially in the presence of trace metals, light, or oxidizing agents. Tertiary amines can sometimes be more stable than primary or secondary amines.[16]

  • pH-Dependent Degradation: While generally stable, extreme pH conditions combined with high temperatures could potentially promote ring-opening or other hydrolytic pathways, although this is less common for saturated rings like pyrrolidine compared to aminals or acetals.[18]

Experimental Protocol: Accelerated Stability Study in Solution

This protocol assesses the stability of the compound in solution under stressed conditions to predict its long-term shelf life.

Methodology:

  • Solution Preparation: Prepare solutions of the compound at a known concentration in various buffers (e.g., pH 2.0, 7.4, 9.0) to assess pH-dependent stability.

  • Incubation: Aliquot the solutions into sealed vials and store them under different conditions:

    • Control: 2-8°C, protected from light.

    • Accelerated: 40°C / 75% Relative Humidity.

    • Photostability: In a photostability chamber according to ICH guidelines.

  • Time Points: Pull samples at specified time points (e.g., T=0, 24h, 1 week, 2 weeks, 1 month).

  • Analysis: Analyze each sample by a stability-indicating HPLC method (a method capable of separating the parent compound from potential degradants).

  • Assessment: Quantify the amount of the parent compound remaining. A loss of >5-10% typically indicates instability under those conditions. Identify any major degradation products using LC-MS if necessary.

G A Prepare Solutions in Various Buffers B Incubate at Stressed Conditions (Temp, pH, Light) A->B C Sample at Time Points (T=0, 1wk, 1mo) B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound & Identify Degradants D->E

Sources

Methodological & Application

Synthesis of 4-(Pyrrolidin-1-yl)butan-2-amine: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-(Pyrrolidin-1-yl)butan-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the nucleophilic substitution of a halo-ketone by pyrrolidine, followed by a reductive amination to yield the target primary amine. This document offers in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization, designed for researchers and scientists in the field of drug development.

Introduction

The pyrrolidine motif is a prevalent scaffold in a multitude of FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The synthesis of substituted pyrrolidines, therefore, is of significant interest to medicinal chemists. 4-(Pyrrolidin-1-yl)butan-2-amine serves as a key intermediate, presenting a primary amine for further functionalization and a butan-pyrrolidine backbone that can be strategically incorporated into larger molecular architectures. This guide details a reliable and scalable two-step synthesis from readily available starting materials.

Overall Synthetic Strategy

The preparation of 4-(Pyrrolidin-1-yl)butan-2-amine from pyrrolidine is efficiently achieved through a two-step sequence. The first step involves the formation of a carbon-nitrogen bond via nucleophilic substitution to create the ketone intermediate, 4-(pyrrolidin-1-yl)butan-2-one. The second step transforms the ketone into the desired primary amine through a one-pot reductive amination.

G Pyrrolidine Pyrrolidine Ketone 4-(Pyrrolidin-1-yl)butan-2-one Pyrrolidine->Ketone Step 1: Alkylation Halobutanone 4-Halobutan-2-one Halobutanone->Ketone FinalProduct 4-(Pyrrolidin-1-yl)butan-2-amine Ketone->FinalProduct Step 2: Reductive Amination Ammonia Ammonia Source Ammonia->FinalProduct ReducingAgent Reducing Agent ReducingAgent->FinalProduct

Caption: Overall two-step synthetic workflow.

PART 1: Synthesis of 4-(Pyrrolidin-1-yl)butan-2-one

This initial step involves the alkylation of pyrrolidine, a secondary amine, with a suitable 4-carbon electrophile. 4-Chlorobutan-2-one is a common and effective reagent for this transformation. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it in an SN2 reaction. A weak base is typically added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the pyrrolidine starting material and driving the reaction to completion.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier/Grade
PyrrolidineC₄H₉N71.121.2 equiv.Sigma-Aldrich, ≥99%
4-Chlorobutan-2-oneC₄H₇ClO106.551.0 equiv.Sigma-Aldrich, 95%
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5 equiv.Analytical Grade
Acetonitrile (CH₃CN)CH₃CN41.05AnhydrousAnhydrous, ≥99.8%
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousAnhydrous
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededAnalytical Grade
Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 equiv.). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add anhydrous acetonitrile to the flask. With vigorous stirring, add pyrrolidine (1.2 equiv.). Subsequently, add 4-chlorobutan-2-one (1.0 equiv.) dropwise over 15 minutes. Note: The addition may be exothermic, and a cooling bath can be used to maintain the temperature at or below room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pyrrolidin-1-yl)butan-2-one.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure ketone as a colorless to pale yellow oil.

PART 2: Reductive Amination to 4-(Pyrrolidin-1-yl)butan-2-amine

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds.[2][3] In this step, the ketone intermediate, 4-(pyrrolidin-1-yl)butan-2-one, reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. Sodium triacetoxyborohydride is an excellent choice of reducing agent for this transformation as it is milder than sodium borohydride and selective for the reduction of the iminium ion in the presence of the ketone.[4][5]

G Ketone 4-(Pyrrolidin-1-yl)butan-2-one Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Iminium Iminium Ion Imine->Iminium Protonation FinalProduct 4-(Pyrrolidin-1-yl)butan-2-amine Iminium->FinalProduct Reduction STAB Sodium Triacetoxyborohydride (Reducing Agent) STAB->FinalProduct

Caption: Reductive amination workflow.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier/Grade
4-(Pyrrolidin-1-yl)butan-2-oneC₈H₁₅NO141.211.0 equiv.Synthesized in Part 1
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.085-10 equiv.Analytical Grade
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5 equiv.Sigma-Aldrich, 95%
Methanol (MeOH)CH₃OH32.04AnhydrousAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousAnhydrous, ≥99.8%
Sodium Hydroxide (NaOH)NaOH40.00As needed1M Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnalytical Grade
Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(pyrrolidin-1-yl)butan-2-one (1.0 equiv.) in anhydrous methanol.

  • Ammonia Source: Add ammonium acetate (5-10 equiv.) to the solution and stir until it is dissolved. The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Caution: Addition of the reducing agent may cause gas evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS to confirm the consumption of the ketone.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Work-up: Remove the methanol under reduced pressure. Add dichloromethane to the residue and wash with water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification of Amine: Wash the combined organic layers with a 1M aqueous solution of sodium hydroxide to remove any remaining acetate salts, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pyrrolidin-1-yl)butan-2-amine.

  • Final Purification: The final product can be purified by fractional distillation under reduced pressure.[6][7][8][9]

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch in the ketone intermediate and the N-H bends in the final amine product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety and Handling

  • Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[10][11][12][13][14] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 4-Chlorobutan-2-one: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17] Handle with care in a fume hood and wear appropriate PPE.

  • Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation.[18][19][20][21][22] Handle in a dry, inert atmosphere and avoid contact with moisture. Wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 4-(Pyrrolidin-1-yl)butan-2-amine from pyrrolidine. The described methods for synthesis, purification, and characterization are robust and scalable, making them suitable for application in a drug discovery and development setting. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 4-(Pyrrolidin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with 4-(Pyrrolidin-1-yl)butan-2-amine . It prioritizes field-proven purification strategies over generic textbook definitions, assuming the user has access to standard organic synthesis equipment.

Subject: 4-(Pyrrolidin-1-yl)butan-2-amine (CAS: Analogous to 24715-90-0 isomer) Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Strategy Module

Before initiating purification, you must identify the nature of your crude mixture. This diamine is a hygroscopic, air-sensitive oil with two basic centers (primary amine at C2, tertiary pyrrolidine nitrogen).[1]

Impurity Profiling Logic

Use this logic flow to determine your purification route.

PurificationLogic Start Crude 4-(Pyrrolidin-1-yl)butan-2-amine Analysis Diagnostic: 1H NMR / TLC Start->Analysis Decision1 Impurity: Starting Pyrrolidine? Analysis->Decision1 Decision2 Impurity: Neutral Organics? (Ketone intermediate/Alcohol) Decision1->Decision2 No (<5%) Action_VacDist Protocol A: High-Vac Distillation (Remove Volatiles) Decision1->Action_VacDist Yes (>5%) Decision3 Impurity: Color/Tars? Decision2->Decision3 No Action_AcidBase Protocol B: Acid-Base Extraction (Remove Neutrals) Decision2->Action_AcidBase Yes Decision3->Action_VacDist Yes (Distill Product) Action_Salt Protocol C: Oxalate/HCl Salt Formation (High Purity Isolation) Decision3->Action_Salt Critical Purity Req.

Figure 1: Decision matrix for selecting the optimal purification method based on crude composition.

Core Purification Protocols

Protocol A: High-Vacuum Distillation (The "Gold Standard")

Best for: Removing excess pyrrolidine, solvent residues, and separating the product from non-volatile tars.[1]

The Physics:

  • Pyrrolidine b.p.: 87°C (760 mmHg) — Volatile

  • Product b.p. (Est.): ~85-95°C (10 mmHg) / ~210°C (760 mmHg) — Semi-volatile

  • Separation Principle: The large boiling point delta (>100°C at atm) allows easy removal of pyrrolidine.

Step-by-Step Guide:

  • Setup: Use a short-path distillation head (Vigreux column optional but recommended if pyrrolidine content is >10%).

  • Inert Gas: Flush the system with Argon. Hot amines oxidize rapidly in air, turning yellow/black.[1]

  • The "Foreshot": Heat bath to ~60°C under full vacuum. Any remaining pyrrolidine will distill over rapidly. Collect this in a separate "waste" flask.

  • The Product Fraction: Increase bath temperature to 110-120°C. The product should distill as a clear, colorless oil.

    • Troubleshooting: If the product solidifies in the condenser, use a heat gun to gently melt it down (melting point is likely near RT).

Protocol B: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral impurities (unreacted 4-(pyrrolidin-1-yl)butan-2-one or the alcohol side-product).

Mechanism: Both nitrogen centers in your molecule are basic (pKa ~10.5). At pH < 2, the molecule is fully protonated (dicationic) and water-soluble. At pH > 12, it is neutral and organic-soluble.[1]

Workflow:

  • Dissolution: Dissolve crude oil in Diethyl Ether or MTBE (DCM is acceptable but can form emulsions).

  • Acid Wash: Extract the organic layer 3x with 1M HCl .

    • Where is the product? It is now in the Aqueous Phase (Bottom).

    • Where are the impurities? Neutral ketones/alcohols remain in the Organic Phase (Top). Discard organic phase.[2]

  • Basification: Cool the aqueous phase on ice. Slowly add 10M NaOH or KOH pellets until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amine separates.

  • Recovery: Extract the aqueous mixture 3x with DCM. Dry combined organics over Na₂SO₄ and concentrate.

Protocol C: Salt Crystallization (For Storage & Stability)

Best for: Long-term storage. The free base oil absorbs CO₂ from air (forming carbamates) and oxidizes. The salt form is stable.

Recommended Salt: The Dihydrochloride or Oxalate

  • Dissolve the purified amine oil in a minimal amount of dry Ethanol or MeOH.

  • For HCl Salt: Add 2.2 equivalents of HCl in Dioxane or Ether dropwise with stirring.

  • For Oxalate Salt: Add 1.0 equivalent of Oxalic acid dissolved in hot EtOH.

  • Crystallization: Add Diethyl Ether until the solution turns turbid. Store at -20°C overnight. Filter the white precipitate.

Troubleshooting & FAQs

Q1: My product tails severely on TLC/Column. How do I fix this?

Diagnosis: The basic amine groups interact with the acidic silanols on the silica gel, causing "streaking." Solution:

  • Pre-treat Silica: Slurry your silica in Hexane containing 5% Triethylamine (TEA) before packing the column.

  • Mobile Phase: Use DCM:MeOH:NH₄OH (e.g., 90:9:1).[1] The ammonia competes for the silanol sites, allowing your amine to elute cleanly.

  • Alternative: Use Alumina (Basic) stationary phase instead of silica.

Q2: The NMR shows a "ghost" peak at 1.6-1.9 ppm that integrates too high.

Diagnosis: This is likely water . Explanation: This diamine is extremely hygroscopic. The water peak in CDCl₃ often shifts and broadens, overlapping with the internal methylene protons of the pyrrolidine ring or the butane chain. Fix:

  • Dry the oil over KOH pellets or activated 4Å molecular sieves for 4 hours.

  • Run the NMR in DMSO-d6 ; the water peak will shift to ~3.3 ppm and sharpen, revealing the true integration of your alkyl region.

Q3: The oil turned black overnight. Is it ruined?

Diagnosis: Oxidation (N-oxide formation) or Carbamate formation (reaction with atmospheric CO₂). Fix:

  • If just surface color: Perform a quick vacuum distillation (Protocol A). The color bodies are usually high-molecular-weight polymers that will remain in the pot.

  • Prevention: Always store the free base under Argon/Nitrogen in a taped vial, preferably in the freezer.

Q4: I see a double spot on TLC, but NMR looks clean.

Diagnosis: This molecule has a chiral center at C2. If you are using a chiral resolving agent or if your TLC plates are old/acidic, you might be seeing diastereomeric interactions or salt formation on the plate.[1] Verification: Run a 2D-TLC (spot, run, rotate 90°, run again). If the spots lie on the diagonal, they are the same compound equilibrating or decomposing on the silica.

Quantitative Data Summary

PropertyValue (Approx.)Note
Boiling Point 85-95°C @ 10 mmHgExtrapolated from similar 1,4-diamines [1].
pKa (1) ~10.6 (Primary -NH2)Basic. Protonates first.
pKa (2) ~10.4 (Pyrrolidine -N<)Basic. Very close to pKa 1 [2].
Solubility Water, MeOH, DCM, DMSOImmiscible in Hexane (unless very pure).[1]
Storage < -20°C, Inert GasHygroscopic and air-sensitive.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for boiling points and purification of aliphatic diamines).

  • Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University. (Reference for pKa estimation of pyrrolidine vs. primary alkyl amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for reductive amination side-products).

  • Reich, H. J. (2018).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Pyrrolidin-1-yl)butan-2-amine before handling.

Sources

Troubleshooting oxidation issues with 4-(Pyrrolidin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Preventing Oxidation

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions to the common yet often complex issue of oxidation in 4-(Pyrrolidin-1-yl)butan-2-amine. The following content is structured to address specific problems you may encounter during your research and development workflows, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My sample of 4-(Pyrrolidin-1-yl)butan-2-amine has developed a yellow or brownish tint. What is causing this discoloration?

This is a classic indicator of oxidation. Amines, particularly secondary and tertiary amines like 4-(Pyrrolidin-1-yl)butan-2-amine, are susceptible to air oxidation. The discoloration is typically due to the formation of oxidized species and polymeric byproducts. The primary mechanism often involves the formation of radical cations, which can then undergo a series of reactions to form a complex mixture of colored compounds.

Q2: I've noticed a significant decrease in the purity of my compound over time, even when stored in a sealed container. What's happening?

Even in a seemingly sealed container, residual oxygen in the headspace can be sufficient to initiate oxidation, especially over extended periods. The rate of degradation can be accelerated by exposure to light and elevated temperatures. For long-term storage, it is crucial to not only seal the container but also to ensure an inert atmosphere within it.

Q3: Can the choice of solvent affect the stability of 4-(Pyrrolidin-1-yl)butan-2-amine?

Absolutely. Protic solvents, especially in the presence of trace metal impurities, can facilitate oxidation. Non-polar, aprotic solvents that have been thoroughly degassed are generally preferred for reactions and storage. It is also critical to be aware of peroxide formation in common solvents like THF and diethyl ether, as these can act as potent oxidizing agents.

Troubleshooting Guide: Identifying and Mitigating Oxidation

Issue 1: Unexpected Side Products in a Reaction

You're running a reaction with 4-(Pyrrolidin-1-yl)butan-2-amine and your analytical data (e.g., LC-MS, GC-MS) shows unexpected peaks that are not related to your starting materials or expected products.

Root Cause Analysis:

It is highly probable that these side products are a result of the oxidation of your amine starting material. The primary amine group and the tertiary amine within the pyrrolidine ring are both potential sites for oxidation, leading to a variety of byproducts such as N-oxides, hydroxylamines, and imines. These can then participate in or interfere with your primary reaction pathway.

Troubleshooting Workflow:

start Unexpected Side Products Detected check_amine Analyze Purity of 4-(Pyrrolidin-1-yl)butan-2-amine Stock start->check_amine pure pure check_amine->pure Purity >99% impure impure check_amine->impure Purity <99% or Discolored check_conditions check_conditions pure->check_conditions Investigate Reaction Conditions purify purify impure->purify Purify Amine Stock (e.g., Distillation, Chromatography) re_run re_run purify->re_run Re-run Reaction with Purified Amine final_check final_check re_run->final_check Analyze Reaction Mixture inert_atmosphere inert_atmosphere check_conditions->inert_atmosphere Ensure Inert Atmosphere (N2 or Ar) degassed_solvents degassed_solvents inert_atmosphere->degassed_solvents Use Degassed Solvents degassed_solvents->re_run success success final_check->success Problem Resolved failure failure final_check->failure Issue Persists contact_support contact_support failure->contact_support Consult Further (Consider Inhibitors)

Caption: Troubleshooting workflow for unexpected reaction side products.

Experimental Protocol: Purification of 4-(Pyrrolidin-1-yl)butan-2-amine by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of contaminants. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • Inert Atmosphere: Flush the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a gentle positive pressure of the inert gas.

  • Distillation: Heat the crude amine slowly. Collect the fraction that distills at the reported boiling point of 4-(Pyrrolidin-1-yl)butan-2-amine under the achieved vacuum.

  • Storage: The freshly distilled, clear amine should be immediately stored under an inert atmosphere in a sealed, amber glass vial and refrigerated.

Issue 2: Inconsistent Reaction Yields or Kinetics

You are observing batch-to-batch variability in your reaction outcomes, even when using the same protocol.

Root Cause Analysis:

This inconsistency is often traced back to varying levels of oxidized impurities in your amine starting material. These impurities can act as catalysts or inhibitors, altering the reaction kinetics and leading to fluctuating yields.

Preventative Measures and Best Practices:

To ensure reproducibility, it is essential to implement stringent handling and storage protocols for 4-(Pyrrolidin-1-yl)butan-2-amine.

Parameter Recommendation Rationale
Storage Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation.
Storage Temperature 2-8 °CReduces the rate of degradation reactions.
Container Amber Glass Vial with Septum CapProtects from light-induced degradation and allows for inert atmosphere handling.
Solvent Preparation Use freshly distilled and degassed solvents.Removes dissolved oxygen and peroxide impurities that can initiate oxidation.
Handling Use Schlenk line or glovebox techniques.Minimizes exposure to atmospheric oxygen and moisture during weighing and transfer.

Experimental Protocol: Solvent Degassing (Sparging Method)

  • Setup: Insert a long needle or glass tube connected to a source of inert gas (N2 or Ar) into your solvent container, ensuring the tip is below the solvent surface.

  • Venting: Use a second, shorter needle to act as a vent for the displaced gases.

  • Sparging: Bubble the inert gas through the solvent for 20-30 minutes.

  • Storage: Once degassed, store the solvent under a positive pressure of the inert gas.

Understanding the Oxidation Mechanism

A simplified representation of the initial steps of amine oxidation is crucial for understanding the importance of preventative measures.

amine 4-(Pyrrolidin-1-yl)butan-2-amine amine_radical Amine Radical Cation amine->amine_radical -e- oxygen O2 (Air) superoxide Superoxide Radical oxygen->superoxide +e- light_heat Light/Heat/Metal Ions further_reactions further_reactions amine_radical->further_reactions Reacts with O2, H2O, or other molecules byproducts byproducts further_reactions->byproducts Forms N-oxides, Imines, etc. discoloration discoloration byproducts->discoloration Leads to Discoloration & Impurities

Caption: Simplified initial steps of amine oxidation.

References

  • Amine Oxidation: For a general overview of the mechanisms of amine oxidation by molecular oxygen. Source: Comprehensive Organic Chemistry, Volume 2.
  • Storage of Air-Sensitive Reagents: Best practices for handling and storing reactive chemicals. Source: Not Voodoo, Dartmouth College. [Link]

  • Solvent Purification: A detailed guide on the purification and degassing of common laboratory solvents.

Technical Support Center: Chiral Resolution of 4-(Pyrrolidin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 4-(pyrrolidin-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of separating the enantiomers of this chiral amine. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

The separation of enantiomers is a critical step in drug development, as often only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or even cause harmful side effects.[1] The classical method of chiral resolution through the formation of diastereomeric salts remains a robust and scalable technique for this purpose.[2] This guide will focus on this method as applied to 4-(pyrrolidin-1-yl)butan-2-amine.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues and questions that may arise during the chiral resolution of 4-(pyrrolidin-1-yl)butan-2-amine.

Q1: I'm not getting any crystals to form after adding the chiral resolving agent. What are the likely causes and how can I fix this?

A1: The failure of diastereomeric salts to crystallize is a common problem. Several factors could be at play:

  • Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but lead to the supersaturation and crystallization of the less soluble salt upon cooling. If the salts are too soluble, crystallization will not occur. Conversely, if they are poorly soluble, both diastereomers may precipitate together.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents with varying polarities. For amine salts, common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), or mixtures of these.

      • Solvent/Anti-Solvent System: Try dissolving the salt in a good solvent and then slowly adding an "anti-solvent" (in which the salt is insoluble) to induce crystallization.

  • Concentration: The concentration of your amine and resolving agent is crucial. If the solution is too dilute, it may not reach the necessary supersaturation for nucleation and crystal growth.

    • Troubleshooting Steps:

      • Increase Concentration: Carefully remove some of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.

      • Evaporation: Allow the solvent to evaporate slowly from an open vessel (e.g., covered with perforated film) to gradually increase the concentration.

  • Nucleation Issues: Sometimes, a supersaturated solution needs a "push" to start crystallizing.

    • Troubleshooting Steps:

      • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to act as a template for crystal growth.[3]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

      • Cooling: Cool the solution slowly. Crash cooling can lead to the precipitation of both diastereomers or an oil. A gradual temperature decrease is often more effective.

Q2: My resolution is not efficient; the enantiomeric excess (ee) of my product is low. How can I improve it?

A2: Low enantiomeric excess indicates that the separation of the diastereomeric salts is incomplete. Here’s how to address this:

  • Choice of Resolving Agent: The degree of interaction between the amine and the chiral resolving agent determines the difference in the physical properties of the resulting diastereomeric salts. A larger difference in solubility will lead to a more efficient separation.[4]

    • Troubleshooting Steps:

      • Screen Resolving Agents: If one resolving agent gives poor results, try another. For primary amines like 4-(pyrrolidin-1-yl)butan-2-amine, common choices include (+)-tartaric acid, (-)-tartaric acid, (+)-dibenzoyltartaric acid, (-)-dibenzoyltartaric acid, (+)-mandelic acid, or (-)-mandelic acid.[5]

  • Recrystallization: A single crystallization step may not be sufficient to achieve high enantiomeric purity.

    • Troubleshooting Steps:

      • Multiple Recrystallizations: Perform one or more recrystallizations of the diastereomeric salt. With each step, the purity of the less soluble salt should increase. Monitor the enantiomeric excess by chiral HPLC after each recrystallization. Be aware that you will lose some material with each step.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the efficiency of the resolution.[6]

    • Troubleshooting Steps:

      • Optimize the Ratio: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[5] This can lead to a higher enantiomeric excess in the crystallized product, although the yield will be lower.

Q3: I've isolated the diastereomeric salt crystals, but how do I get my pure enantiomer back?

A3: The final step is to break the salt and liberate the free amine. This is typically achieved by an acid-base extraction.

  • Procedure:

    • Dissolve the diastereomeric salt in water or a suitable solvent.

    • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine and neutralize the chiral acid resolving agent.[7][8]

    • Extract the liberated free amine into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Q4: How do I know which enantiomer I have isolated?

A4: The resolution process itself does not inherently tell you the absolute configuration (R or S) of the isolated enantiomer.[8]

  • Methods for Determining Absolute Configuration:

    • Comparison to a Standard: If an authentic sample of one of the enantiomers is available, you can compare its properties (e.g., retention time on a chiral HPLC column, optical rotation) to your resolved sample.

    • X-ray Crystallography: If you can grow a suitable single crystal of the diastereomeric salt, X-ray crystallography can determine the absolute configuration of both the amine and the resolving agent.

    • Chiral Derivatizing Agents: Reacting your amine with a chiral derivatizing agent of known absolute configuration (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers by NMR spectroscopy can allow you to determine the absolute configuration.

Experimental Protocol: Chiral Resolution of 4-(Pyrrolidin-1-yl)butan-2-amine

This protocol provides a general starting point for the resolution of racemic 4-(pyrrolidin-1-yl)butan-2-amine using (+)-tartaric acid as the resolving agent. Optimization of solvent, concentration, and temperature may be necessary.

Materials and Reagents
Reagent/MaterialPurpose
Racemic 4-(pyrrolidin-1-yl)butan-2-amineStarting material
(+)-Tartaric acidChiral resolving agent
Methanol (or other suitable solvent)Solvent for crystallization
2 M Sodium Hydroxide (NaOH) solutionTo liberate the free amine
Dichloromethane (DCM)Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Rotary evaporatorSolvent removal
Filtration apparatus (Büchner funnel, filter paper)To isolate crystals
Chiral HPLC systemTo determine enantiomeric excess (ee)
Step-by-Step Procedure
  • Formation of Diastereomeric Salts:

    • In a suitable flask, dissolve racemic 4-(pyrrolidin-1-yl)butan-2-amine (1.0 eq.) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq.) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • If no crystals form, try the troubleshooting steps outlined in Q1.

    • Once crystallization begins, you can further cool the mixture in an ice bath or refrigerator for a few hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, a small sample can be taken to determine the diastereomeric and enantiomeric purity.

  • Recrystallization (Optional but Recommended):

    • To improve the enantiomeric excess, dissolve the isolated crystals in a minimal amount of hot methanol and allow them to recrystallize as in step 2.

    • Isolate the purified crystals by vacuum filtration.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Make the solution basic (pH > 12) by adding 2 M NaOH solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 4-(pyrrolidin-1-yl)butan-2-amine.

  • Analysis:

    • Determine the yield of the resolved amine.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Products & Analysis racemic_amine Racemic Amine (R/S)-4-(pyrrolidin-1-yl)butan-2-amine salt_formation 1. Diastereomeric Salt Formation (in Methanol) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (+)-Tartaric Acid resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Cooling) salt_formation->crystallization filtration 3. Isolation of Crystals crystallization->filtration liberation 4. Liberation of Amine (Base Treatment & Extraction) filtration->liberation Less Soluble Diastereomeric Salt mother_liquor Mother Liquor (Enriched in R-enantiomer) filtration->mother_liquor More Soluble Diastereomeric Salt enriched_amine Enriched Amine (e.g., S-enantiomer) liberation->enriched_amine analysis Analysis (Chiral HPLC) enriched_amine->analysis

Caption: Workflow for the chiral resolution of 4-(pyrrolidin-1-yl)butan-2-amine.

Logical Relationship of Key Steps

Logical_Relationships Start Start with Racemic Mixture AddAgent Add Chiral Resolving Agent Start->AddAgent FormSalts Form Diastereomeric Salts AddAgent->FormSalts SolubilityDiff Different Solubilities FormSalts->SolubilityDiff Crystallize Crystallize Less Soluble Salt SolubilityDiff->Crystallize Separate Separate Solid and Liquid Crystallize->Separate Liberate Liberate Free Enantiomer Separate->Liberate PureEnantiomer Obtain Pure Enantiomer Liberate->PureEnantiomer

Sources

Distillation parameters for high-purity 4-(Pyrrolidin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the distillation of high-purity 4-(Pyrrolidin-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. We will address common challenges and provide robust, self-validating protocols to ensure you achieve the highest possible purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 4-(Pyrrolidin-1-yl)butan-2-amine, and can it be distilled at atmospheric pressure?

To ensure the integrity of the compound, vacuum distillation is the mandatory technique [3][5]. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a much safer temperature where the molecule remains stable[4][6]. As a starting point, you will need to determine the optimal pressure and corresponding boiling point empirically.

Q2: What are the primary impurities I should expect in my crude 4-(Pyrrolidin-1-yl)butan-2-amine?

A2: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as pyrrolidine or derivatives of butanone[7][8][9].

  • Solvents: Residual reaction or extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate)[7].

  • By-products: Products from side reactions, which can include isomers or oligomers.

  • Water: Water can form azeotropes with amines, making complete removal by simple distillation difficult[10]. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation[11].

Q3: My compound appears to be degrading in the distillation flask. What is causing this?

A3: Thermal stress is the most likely cause. Amines, particularly those with complex structures, can be sensitive to prolonged heating. Vacuum distillation is the primary method to prevent this by lowering the boiling point[3][5][12]. Other contributing factors could be:

  • Presence of Oxygen: Air can cause oxidation at high temperatures. Ensure your system is leak-free and consider using an inert gas (Nitrogen or Argon) backfill.

  • Incompatible Materials: Ensure all glassware is scrupulously clean. Acidic or basic residues on the glass surface can catalyze decomposition.

  • Excessive Heating: The temperature of the heating mantle should be only slightly higher than the boiling point of the liquid in the flask to avoid localized overheating. Using a magnetic stirrer ensures even heat distribution.

Troubleshooting Guide for Distillation

Distillation of high-boiling amines can present several challenges. The following table outlines common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Distillate 1. Vacuum is too low (pressure too high). 2. System has a leak. 3. Heating temperature is insufficient. 4. Condenser temperature is too high. 1. Improve Vacuum: Ensure your vacuum pump is adequate and in good condition. A two-stage rotary vane pump is recommended[5].2. Check for Leaks: Inspect all joints and seals. Use high-vacuum grease sparingly. The system should hold a stable vacuum when isolated from the pump.3. Increase Heat Gradually: Slowly increase the heating mantle temperature. Use a thermometer in the distillation flask to monitor the liquid temperature.4. Ensure Proper Cooling: Check that the coolant (water) is flowing through the condenser at a sufficient rate.
Bumping / Unstable Boiling 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly. 3. System pressure is fluctuating. 1. Promote Smooth Boiling: Add fresh, appropriately sized boiling chips or use a magnetic stirrer with a stir bar in the distillation flask.2. Heat Gently: Apply heat slowly and evenly.3. Stabilize Vacuum: Ensure the vacuum pump is running smoothly and all connections are secure to prevent pressure fluctuations.
Foaming 1. Presence of contaminants (e.g., surfactants, salts). 2. High viscosity of the crude material. 3. Excessive heating rate. 1. Pre-treat Crude Material: Consider a pre-distillation wash with brine or a suitable solvent to remove polar impurities. Ensure the material is completely dry.2. Use a Larger Flask: Use a distillation flask that is no more than two-thirds full to provide headspace for foam to collapse.3. Reduce Heat: Lower the heating rate to minimize vigorous boiling[13][14].
Distillate is Colored (Yellow/Brown) 1. Thermal decomposition. 2. Oxidation due to air leaks. 3. Contamination from starting materials or by-products. 1. Improve Vacuum: A lower pressure will reduce the required temperature and minimize decomposition[4].2. Purge with Inert Gas: Before heating, evacuate and backfill the system with an inert gas like Nitrogen or Argon a few times.3. Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to better separate the desired product from colored, less volatile impurities[5]. Collect multiple fractions and analyze their purity.
Low Final Purity 1. Inefficient separation from impurities with close boiling points. 2. Formation of an azeotrope with residual solvent or water. 1. Use a Fractionating Column: A packed or Vigreux column increases the number of theoretical plates, enhancing separation efficiency[4].2. Azeotropic Distillation: If a water azeotrope is suspected, consider adding an entrainer like toluene. The entrainer forms a new, lower-boiling azeotrope with water, which can be removed as the first fraction[10][15]. This technique requires careful selection of the entrainer and subsequent removal[11][15].

Experimental Protocol: Vacuum Distillation

This protocol provides a step-by-step methodology for the purification of 4-(Pyrrolidin-1-yl)butan-2-amine.

Step 1: Pre-Distillation Workup
  • Drying the Crude Product: Ensure the crude amine is free of water and volatile solvents. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator.

  • System Preparation: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints with high-vacuum grease to ensure a good seal.

Step 2: Distillation Workflow

DistillationWorkflow cluster_prep Preparation cluster_process Process cluster_shutdown Shutdown A Assemble Clean, Dry Vacuum Distillation Apparatus B Add Crude Amine & Stir Bar to Distillation Flask A->B C Connect to Vacuum & Inert Gas Line B->C D Evacuate System to Target Pressure C->D E Begin Stirring and Gentle Heating D->E F Collect & Discard Initial Low-Boiling Fraction E->F G Collect Main Product Fraction at Stable Temperature F->G H Monitor Temperature & Pressure Throughout G->H I Stop Heating & Allow to Cool H->I J Vent System with Inert Gas I->J K Disassemble Apparatus & Store Product J->K

Caption: Step-by-step workflow for vacuum distillation.

Step 3: Detailed Procedure
  • Transfer the dry, crude 4-(Pyrrolidin-1-yl)butan-2-amine into the round-bottom distillation flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the apparatus, ensuring the thermometer bulb is positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor entering the condenser.

  • Turn on the condenser cooling water.

  • Begin stirring.

  • Slowly open the stopcock to the vacuum pump and evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Observe the distillation. The first few drops to distill may be residual solvents or other low-boiling impurities. Collect this "forerun" in the first receiving flask and discard it.

  • As the temperature of the distilling vapor stabilizes, switch to a clean receiving flask to collect the main fraction of your product. Record the stable vapor temperature and the pressure.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.

  • Turn off the heat and allow the system to cool completely under vacuum.

  • Once cool, slowly vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

  • Disassemble the apparatus and transfer your purified product to a clean, labeled storage container.

Visualizing the Setup and Troubleshooting Logic

Standard Vacuum Distillation Apparatus

Caption: Diagram of a vacuum distillation setup.

Troubleshooting Flowchart

Troubleshooting Start Distillation Problem Occurs Q1 Is distillate collecting? Start->Q1 A1_No Check vacuum level Check for leaks Increase heat slowly Q1->A1_No No Q2 Is boiling unstable? Q1->Q2 Yes End Problem Resolved A1_No->End A2_Yes Add boiling chips/stir bar Reduce heating rate Stabilize vacuum Q2->A2_Yes Yes Q3 Is distillate colored? Q2->Q3 No A2_Yes->End A3_Yes Improve vacuum (lower temp) Purge with inert gas Use fractional distillation Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logical workflow for troubleshooting distillation issues.

References
  • Azeotropic distillation of propyl amines. (n.d.). Google Patents.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd.
  • 4-(Pyridin-2-yl)butan-1-amine. (n.d.). LookChem.
  • METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION. (n.d.). Google Patents.
  • Startup troubleshooting of amine units in LNG export facilities. (2020, November 30). Hydrocarbon Processing.
  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). SlideShare.
  • Troubleshooting Practice in the Refinery. (n.d.). KLM Technology Group.
  • Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific.
  • Vacuum Distillation. (n.d.). Busch Finland.
  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler.
  • Vacuum distillation. (n.d.). In Wikipedia.
  • When Vacuum Distillation is Useful. (2024, November 11). Sihai Energy Technology.
  • 4-(pyrrolidin-1-yl)butan-2-amine. (n.d.). PubChemLite.
  • Azeotropic distillation. (n.d.). In Wikipedia.
  • Azeotropic Distillation Process. (2020, July 3). Chemical Engineering World.
  • 4-(Pyrrolidin-1-yl)butan-1-amine. (n.d.). ChemicalBook.
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Validation & Comparative

A Researcher's Guide to Identifying 4-(Pyrrolidin-1-yl)butan-2-amine via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical synthesis, the precise identification of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups present in a molecule. This guide provides an in-depth analysis of the expected FTIR absorption bands for 4-(Pyrrolidin-1-yl)butan-2-amine, offering a comparative framework against related chemical moieties to aid in its unambiguous identification.

The Structural Rationale: A Tale of Two Amines and an Alkane Backbone

At its core, the FTIR spectrum of a molecule is a manifestation of the vibrations of its constituent chemical bonds. In 4-(Pyrrolidin-1-yl)butan-2-amine, we are presented with a fascinating combination of three key structural features, each with its own characteristic spectroscopic signature:

  • A Primary Amine (-NH₂): This functional group is a strong indicator in an IR spectrum, characterized by distinct stretching and bending vibrations of the N-H bonds.

  • A Tertiary Amine (within the pyrrolidine ring): The nitrogen atom in the pyrrolidine ring is bonded to three carbon atoms, making it a tertiary amine. The absence of N-H bonds here is as diagnostically significant as their presence in the primary amine.

  • An Aliphatic Chain (-CH₂, -CH₃): The butane backbone and the pyrrolidine ring are composed of sp³-hybridized carbon atoms and hydrogen atoms, which give rise to characteristic alkane absorptions.

The interplay of these functional groups results in a unique spectral fingerprint for 4-(Pyrrolidin-1-yl)butan-2-amine.

Figure 1: Molecular structure of 4-(Pyrrolidin-1-yl)butan-2-amine highlighting the key functional groups.

Decoding the Spectrum: A Comparative Analysis of Key Absorption Bands

The following table summarizes the expected FTIR absorption bands for 4-(Pyrrolidin-1-yl)butan-2-amine, with a comparative analysis against simpler amines and alkanes. This approach allows for a more confident assignment of the observed spectral features.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-(Pyrrolidin-1-yl)butan-2-amine Comparative Analysis and Rationale
N-H Stretch (Primary Amine) 3400-3250 (two bands)Primary amines exhibit both an asymmetric and a symmetric N-H stretch, resulting in two distinct bands.[1][2][3] These are typically weaker and sharper than the broad O-H stretches of alcohols.[1] The presence of two bands in this region is a strong indicator of a primary amine.
C-H Stretch (Alkane) 3000-2850These strong absorptions arise from the C-H stretching vibrations of the sp³-hybridized carbons in the butane chain and the pyrrolidine ring.[4][5][6] The presence of peaks just below 3000 cm⁻¹ is characteristic of saturated hydrocarbons.[5][7]
N-H Bend (Primary Amine) 1650-1580This bending vibration (scissoring) of the primary amine group is another key diagnostic feature.[1][8] Its presence, along with the two N-H stretching bands, provides compelling evidence for the -NH₂ group.
C-H Bend (Alkane) 1470-1450 (CH₂) and 1370-1350 (CH₃)These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups in the molecule.[4][5]
C-N Stretch (Aliphatic Amines) 1250-1020The spectrum will exhibit C-N stretching absorptions for both the primary and tertiary amine functionalities.[1][8][9] These bands are typically of medium to weak intensity.
N-H Wag (Primary Amine) 910-665 (broad)A broad band in this region is characteristic of the out-of-plane wagging of the N-H bonds in primary amines.[1][8]

Note: Tertiary amines, such as the pyrrolidine nitrogen in the target molecule, do not have N-H bonds and therefore do not exhibit N-H stretching or bending vibrations.[1][10][11] This absence of signals is a crucial piece of the spectroscopic puzzle.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for the identification of 4-(Pyrrolidin-1-yl)butan-2-amine, the following protocol is recommended:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): For both liquid and solid samples, ATR-FTIR is a convenient and powerful technique. A small amount of the sample is placed directly on the ATR crystal.

  • Instrument Setup:

    • Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Spectral Range: A typical mid-IR scan ranges from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

    • Scans: Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio of the spectrum.

  • Data Analysis:

    • Peak Picking: Identify the wavenumbers of the major absorption bands.

    • Functional Group Assignment: Compare the observed peak positions with the expected values outlined in the table above and in standard correlation charts.

    • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole.[4] While difficult to interpret from first principles, it can be used for definitive identification by comparison with a reference spectrum of a known standard.

cluster_workflow FTIR Analysis Workflow A Sample Preparation (Neat Film or ATR) B Instrument Setup (Background, Range, Resolution) A->B C Data Acquisition (Collect Spectrum) B->C D Data Analysis (Peak Picking & Assignment) C->D E Identification D->E

Figure 2: A streamlined workflow for the FTIR analysis of 4-(Pyrrolidin-1-yl)butan-2-amine.

Comparative Spectra: Distinguishing from Potential Isomers and Precursors

To further enhance the confidence in identification, it is instructive to consider the expected spectral differences between 4-(Pyrrolidin-1-yl)butan-2-amine and a closely related isomer, such as N-butyl-N-methyl-ethanamine (a secondary amine).

  • N-butyl-N-methyl-ethanamine (Secondary Amine): This isomer would exhibit a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region, in stark contrast to the two prominent N-H stretching bands of the primary amine in our target molecule.[1][10][12] Furthermore, the characteristic N-H bending vibration of a primary amine around 1650-1580 cm⁻¹ would be absent.[1]

  • Pyrrolidine (Secondary Amine): The parent pyrrolidine molecule is a secondary amine and would show a single N-H stretch.[13][14]

By carefully analyzing the number and position of the N-H stretching and bending bands, one can readily distinguish between primary, secondary, and tertiary amine functionalities.

Conclusion

The FTIR spectrum of 4-(Pyrrolidin-1-yl)butan-2-amine is predicted to be rich with information, providing clear and distinct signatures for its primary amine, tertiary amine, and aliphatic components. The key to its unambiguous identification lies in the observation of two N-H stretching bands between 3400-3250 cm⁻¹, a distinct N-H bending vibration around 1650-1580 cm⁻¹, and the characteristic C-H stretching and bending bands of the alkane backbone. The absence of an N-H stretch for the tertiary amine within the pyrrolidine ring further corroborates the structure. By following the outlined experimental protocol and employing a comparative analytical approach, researchers can confidently utilize FTIR spectroscopy as a powerful tool for the structural elucidation of this and other novel chemical entities.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved February 14, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 14, 2026, from [Link]

  • IR Spectroscopy Tutorial: Alkanes. (n.d.). UCLA Chemistry. Retrieved February 14, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 14, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 14, 2026, from [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). Defense Technical Information Center. Retrieved February 14, 2026, from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved February 14, 2026, from [Link]

  • IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). PubMed. Retrieved February 14, 2026, from [Link]

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved February 14, 2026, from [Link]

  • Table of IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 14, 2026, from [Link]

  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2025, October 18). YouTube. Retrieved February 14, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 14, 2026, from [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 4-(Pyrrolidin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a routine yet critical part of the discovery process. Among these is 4-(Pyrrolidin-1-yl)butan-2-amine, a compound with significant potential. However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.

Hazard Assessment: Understanding the "Why" Behind the "What"

Amines as a chemical class present a range of hazards, and it is prudent to treat 4-(Pyrrolidin-1-yl)butan-2-amine with a high degree of caution. Based on analogous compounds, the primary hazards are expected to be:

  • Corrosivity: Amines are often corrosive to the skin and eyes. Direct contact can lead to severe burns and irreversible eye damage[1].

  • Toxicity: Harmful if swallowed or inhaled[2][3]. Vapors or aerosols can cause respiratory irritation.

  • Flammability: While not always the primary hazard, many amines are flammable liquids and their vapors can form explosive mixtures with air[2][3].

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table outlines the recommended PPE for handling 4-(Pyrrolidin-1-yl)butan-2-amine, categorized by the level of risk associated with the laboratory operation.

Risk Level Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low Weighing small quantities in a ventilated enclosureChemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)[4]Fully buttoned flame-resistant lab coat[4]Not generally required if handled in a certified chemical fume hood
Medium Solution preparation, transfers, extractionsChemical safety goggles and a face shield[4]Chemical-resistant gloves (e.g., neoprene over nitrile) with regular inspection for degradation[4]Flame-resistant lab coat and a chemical-resistant apron[4]May be necessary if there is a risk of aerosol generation outside of a fume hood[4][5]
High Reactions at elevated temperatures, large-scale operations, potential for splashes or aerosolizationChemical safety goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coveralls over a flame-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge is required[2][6]

Glove Selection is Critical: Not all gloves offer the same level of protection. For amines, nitrile gloves provide a good initial barrier for incidental contact, but neoprene or butyl rubber gloves are recommended for extended handling or in situations with a higher risk of contact[4]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Procedural Guidance: A Step-by-Step Approach to Safety

Safe handling of 4-(Pyrrolidin-1-yl)butan-2-amine is a systematic process. The following workflow diagram, generated using Graphviz, illustrates the key decision points and procedural steps to ensure a safe laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal and Cleanup Phase cluster_emergency Emergency Response prep_start Start: New Procedure with 4-(Pyrrolidin-1-yl)butan-2-amine risk_assessment Conduct Risk Assessment (Quantity, Temperature, Pressure) prep_start->risk_assessment ppe_selection Select Appropriate PPE (Refer to Table 1) risk_assessment->ppe_selection fume_hood_check Verify Chemical Fume Hood Certification and Airflow ppe_selection->fume_hood_check emergency_prep Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) fume_hood_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe Proceed to Handling handling_procedure Perform Laboratory Procedure in Chemical Fume Hood don_ppe->handling_procedure monitor Continuously Monitor for Spills or Exposure handling_procedure->monitor decontaminate Decontaminate Work Area and Equipment monitor->decontaminate Procedure Complete emergency_response Activate Emergency Protocol monitor->emergency_response Spill or Exposure Occurs waste_disposal Dispose of Waste in Designated, Labeled Containers decontaminate->waste_disposal doff_ppe Doff PPE in Correct Order waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area if Necessary emergency_response->evacuate notify Notify Lab Supervisor and EH&S emergency_response->notify first_aid Provide First Aid (Rinse affected area for 15 min) emergency_response->first_aid

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.